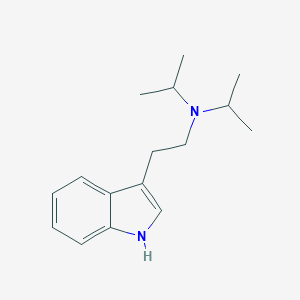

N,N-Diisopropyltryptamine

Vue d'ensemble

Description

La N,N-diisopropyltryptamine, communément appelée DiPT, est un composé hallucinogène synthétique appartenant à la famille des tryptamines. Elle est structurellement apparentée au composé naturel N,N-diméthyltryptamine (DMT), mais avec des groupes isopropyle remplaçant les groupes méthyle sur l'atome d'azote. DiPT est connue pour ses distorsions auditives uniques, qui la différencient des autres substances psychédéliques .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

DiPT peut être synthétisée par plusieurs méthodes, l'une des plus courantes étant la réaction de la tryptamine avec l'iodure d'isopropyle en présence d'une base comme le carbonate de potassium. La réaction se déroule généralement comme suit :

Matières de départ : Tryptamine et iodure d'isopropyle.

Conditions de réaction : La réaction est réalisée dans un solvant aprotique comme le diméthylformamide (DMF) à des températures élevées.

Procédure : La tryptamine est dissoute dans le DMF, et le carbonate de potassium est ajouté à la solution. L'iodure d'isopropyle est ensuite ajouté goutte à goutte, et le mélange est chauffé à environ 80-100 °C pendant plusieurs heures.

Purification : Le mélange réactionnel est refroidi, et le produit est extrait à l'aide d'un solvant organique tel que le dichlorométhane.

Méthodes de production industrielle

La production industrielle de DiPT suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :

Manutention en vrac : De grandes quantités de tryptamine et d'iodure d'isopropyle sont manipulées dans des réacteurs industriels.

Optimisation : Les conditions de réaction sont optimisées pour un rendement et une pureté maximaux, impliquant souvent une surveillance et un contrôle continus de la température, de la pression et du temps de réaction.

Analyse Des Réactions Chimiques

Types de réactions

DiPT subit diverses réactions chimiques, notamment :

Oxydation : DiPT peut être oxydée pour former des dérivés N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir DiPT en ses dérivés amine secondaire.

Substitution : DiPT peut participer à des réactions de substitution, en particulier au niveau de l'azote indolique ou des groupes isopropyle.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont utilisés dans des conditions douces.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des agents halogénants ou alkylants sont utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxydes, les amines secondaires et diverses tryptamines substituées, en fonction des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

DiPT a plusieurs applications de recherche scientifique dans divers domaines :

Chimie : DiPT est utilisé comme composé modèle pour étudier les relations structure-activité des tryptamines et de leurs dérivés.

Biologie : Elle est utilisée dans la recherche sur les systèmes de neurotransmetteurs, en particulier les récepteurs de la sérotonine, en raison de sa similitude structurale avec la sérotonine.

Médecine : DiPT est étudiée pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la dépression et le syndrome de stress post-traumatique (SSPT).

Industrie : DiPT et ses dérivés sont explorés pour leur utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et de substances psychoactives.

Mécanisme d'action

DiPT exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine, en particulier le récepteur 5-HT2A. Après sa liaison à ces récepteurs, DiPT induit une cascade d'événements de signalisation intracellulaire qui modifient la libération de neurotransmetteurs et l'activité neuronale. Cette interaction est responsable des effets hallucinogènes et de distorsion auditive du composé.

Applications De Recherche Scientifique

DiPT has several scientific research applications across various fields:

Chemistry: DiPT is used as a model compound to study the structure-activity relationships of tryptamines and their derivatives.

Biology: It is employed in research on neurotransmitter systems, particularly serotonin receptors, due to its structural similarity to serotonin.

Medicine: DiPT is investigated for its potential therapeutic effects in treating conditions such as depression and post-traumatic stress disorder (PTSD).

Industry: DiPT and its derivatives are explored for their potential use in the development of new pharmaceuticals and psychoactive substances.

Mécanisme D'action

DiPT exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, DiPT induces a cascade of intracellular signaling events that alter neurotransmitter release and neuronal activity. This interaction is responsible for the compound’s hallucinogenic and auditory distortion effects.

Comparaison Avec Des Composés Similaires

Composés similaires

N,N-diméthyltryptamine (DMT) : Un composé psychédélique naturel ayant une structure similaire mais des effets psychoactifs différents.

4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) : Un dérivé hydroxylé de DiPT ayant des propriétés pharmacologiques distinctes.

5-Méthoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) : Un dérivé méthoxylé connu pour ses effets psychoactifs puissants.

Unicité de DiPT

DiPT est unique parmi les tryptamines en raison de ses distorsions auditives prononcées, qui ne sont pas couramment observées avec d'autres composés similaires. Cet effet distinct fait de DiPT un outil précieux pour étudier les mécanismes neuronaux sous-jacents à la perception auditive et aux hallucinations.

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16/h5-8,11-13,17H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVAAGAZUWXRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67292-67-5 (mono-hydrochloride) | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80163804 | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14780-24-6 | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14780-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014780246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diisopropyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIISOPROPYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352B01VMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

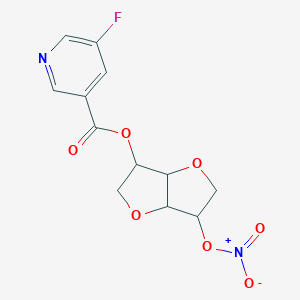

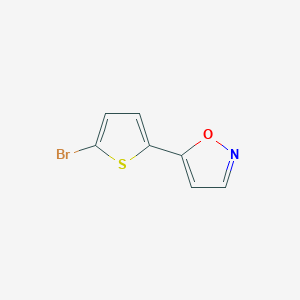

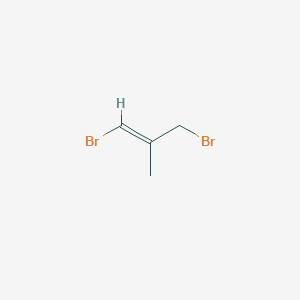

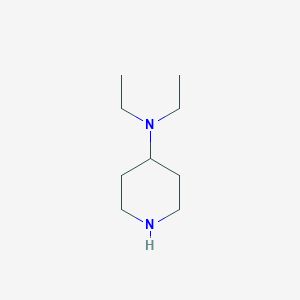

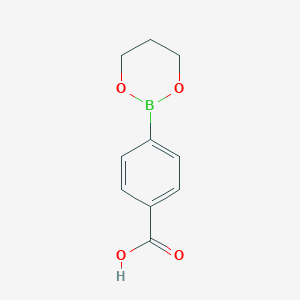

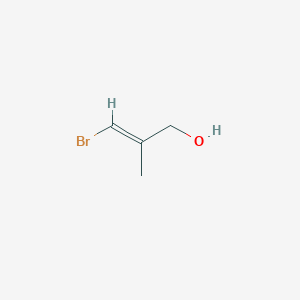

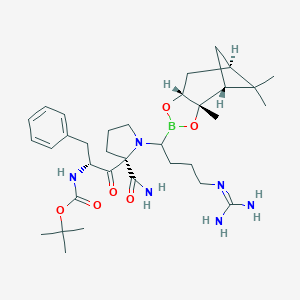

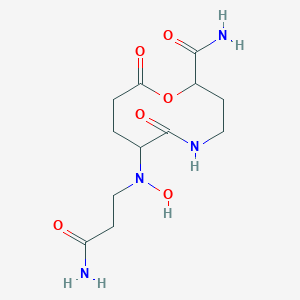

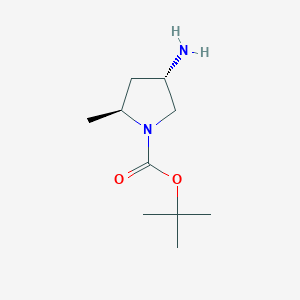

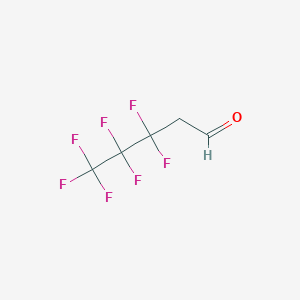

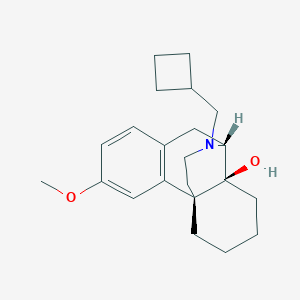

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)